molecular formula C18H21F3N2O2 B8109942 1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone

1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B8109942
M. Wt: 354.4 g/mol
InChI Key: MJNKDOWMCWYRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a complex organic compound featuring a trifluoromethyl group, a benzoyl group, and a diazaspirodecane structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting with the formation of the diazaspirodecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The trifluoromethylbenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and an aluminum chloride catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the Friedel-Crafts acylation. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity . The diazaspirodecane core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decan-2-one: Similar structure but lacks the ethanone group.

    1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

Uniqueness

1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to the presence of both the trifluoromethylbenzoyl group and the diazaspirodecane core, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and biological activity, while the diazaspirodecane core provides a rigid and stable framework for interactions with molecular targets .

Properties

IUPAC Name

1-[8-[3-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c1-13(24)23-10-7-17(12-23)5-8-22(9-6-17)16(25)14-3-2-4-15(11-14)18(19,20)21/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNKDOWMCWYRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.